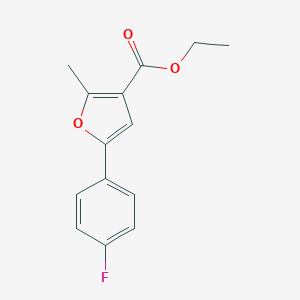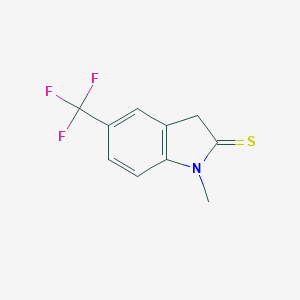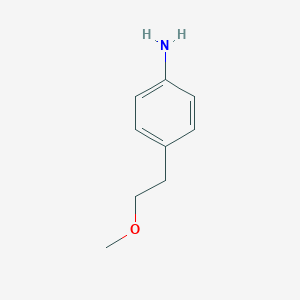![molecular formula C26H18BeN2O2+2 B118702 Bis(10-hydroxybenzo[H]quinolinato)beryllium CAS No. 148896-39-3](/img/structure/B118702.png)
Bis(10-hydroxybenzo[H]quinolinato)beryllium
Vue d'ensemble
Description
Bebq2 is a planar molecule . It is a yellow powder that is often used as an organic light-emitting diode (OLED) material . It is used as an emitting and electron transport material in OLEDs . Its electroluminescence (EL) and electron-transport (ET) properties were found to be superior to those of tris(8-hydroxyquinolinato)aluminum (Alq3), a popular material .
Molecular Structure Analysis
The geometrical structure and electronic properties of Bebq2 molecule and its dimer both in the neutral and in the positively and negatively charged states were studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .Physical And Chemical Properties Analysis
Bebq2 is a yellow powder . It is used as an OLED material due to its excellent charge transport ability .Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Bebq2 est largement utilisé dans la fabrication des OLED. Il sert de matériau pour la couche d'émission (EML) et la couche de transport d'électrons (ETL) . Sa structure plane et sa stabilité thermique en font un excellent choix pour créer des OLED efficaces et durables. Les chercheurs ont constaté que le contrôle du taux de dépôt de Bebq2 peut améliorer considérablement les performances et la fiabilité des dispositifs OLED .
Matériaux de couche de transport d'électrons
Dans les OLED, Bebq2 est également utilisé comme matériau de couche de transport d'électrons. Cette couche est cruciale pour le transport des électrons de la cathode à l'EML. L'efficacité du transport d'électrons affecte directement la luminosité et la durée de vie de l'OLED .
Matériaux de couche de blocage de trous
Les propriétés de Bebq2 le rendent adapté comme matériau de couche de blocage de trous (HBL) dans les OLED. Cette couche empêche les trous de l'anode de pénétrer dans l'EML, ce qui est essentiel pour maintenir l'intégrité de la zone de recombinaison électron-trou et améliorer l'efficacité du dispositif .
Émetteur bleu
En tant qu'émetteur bleu dans les OLED, Bebq2 contribue à la génération de lumière bleue. Les émetteurs bleus sont essentiels pour obtenir des affichages en couleur, et la capacité de Bebq2 à émettre dans le spectre bleu est très appréciée dans le développement des technologies d'affichage .
Science des matériaux
Au-delà des applications optiques, Bebq2 trouve sa place dans la science des matériaux. Sa stabilité chimique et sa capacité à former des complexes stables sont utilisées dans la synthèse de matériaux avancés avec des caractéristiques de performance améliorées .
Synthèse de matériaux avancés
Bebq2 est un précurseur précieux dans la synthèse de matériaux avancés. Il est utilisé pour créer des matériaux avec des propriétés spécifiques, telles qu'une stabilité thermique améliorée et des capacités de formation de complexes, qui sont essentielles dans diverses applications de haute technologie .
Recherche photophysique
Les propriétés photophysiques de Bebq2, telles que son λmax d'absorption à 406 nm, en font un sujet intéressant pour la recherche dans le domaine de la photochimie et de la photophysique. Des études dans ce domaine peuvent conduire au développement de nouveaux matériaux avec des propriétés optiques sur mesure .
Électronique organique
Dans le domaine de l'électronique organique, Bebq2 est utilisé en raison de sa structure moléculaire plane et de ses propriétés électroniques souhaitables. Il est essentiel à la création de composants pour les transistors organiques, les capteurs et d'autres dispositifs électroniques qui nécessitent des matériaux organiques avec des caractéristiques électroniques stables .
Mécanisme D'action
Target of Action
Bis(10-hydroxybenzo[H]quinolinato)beryllium, also known as Bebq2, is primarily used in the field of optoelectronics . Its primary targets are organic light-emitting diodes (OLEDs), where it serves as an emission layer (EML) and electron transport layer (ETL) material .
Mode of Action
Bebq2 interacts with its targets (OLEDs) by emitting light when excited, a property known as luminescence . This is due to its exceptional optical properties . The geometrical structure and electronic properties of Bebq2, both in the neutral and in the positively and negatively charged states, have been studied using quantum-chemical calculations . It was found that the excess charge in the charged systems is localized on one of the hydroxybenzoquinoline ligands .
Biochemical Pathways
It’s known that bebq2 plays a crucial role in the electron transport process in oleds . The charge transfer from the charged ligand to a neutral one can proceed either within a single Bebq2 monomer molecule or between the different monomers in the Bebq2 dimer .
Result of Action
The primary result of Bebq2’s action is the emission of light when excited . This makes it a highly sought-after material in the field of optoelectronics . It’s used as an emission layer (EML) and electron transport layer (ETL) material in OLEDs .
Action Environment
The action of Bebq2 can be influenced by environmental factors. For instance, the energy level alignment at Bebq2/PEI/ITO interfaces was investigated by UV photoemission spectroscopy (UPS). The deposition of a PEI layer was found to reduce the absolute work function of ITO by 1.4 eV . This indicates that the environment in which Bebq2 is used can significantly impact its efficacy and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Bis(10-hydroxybenzo[H]quinolinato)beryllium plays a significant role in biochemical reactions, particularly in organic light-emitting diodes (OLEDs) as an electron transport layer material . It interacts with various biomolecules, including enzymes and proteins, through its unique chemical structure. The compound’s interaction with these biomolecules can influence their activity and stability, leading to changes in biochemical pathways. For instance, this compound has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the efficiency of electron transport in cells, leading to increased cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to electron transport proteins, enhancing their activity and stability . The compound also influences enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have different effects on cells, potentially leading to changes in cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can enhance the activity of enzymes involved in electron transport and oxidative phosphorylation, leading to increased cellular energy production . Additionally, it can influence the levels of metabolites involved in oxidative stress response, thereby modulating cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity, as they determine the concentration of the compound in target tissues and cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in mitochondria, where it enhances electron transport and energy production . Its localization in other organelles, such as the nucleus, can influence gene expression and cellular metabolism .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Bis(10-hydroxybenzo[H]quinolinato)beryllium can be achieved through a one-pot reaction between beryllium chloride and 10-hydroxybenzo[H]quinoline in the presence of a base.", "Starting Materials": [ "Beryllium chloride", "10-hydroxybenzo[H]quinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve beryllium chloride in a suitable solvent (e.g. methanol)", "Add 10-hydroxybenzo[H]quinoline and base to the solution", "Heat the mixture at reflux for several hours", "Allow the reaction mixture to cool and filter off the resulting precipitate", "Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum", "The resulting product is Bis(10-hydroxybenzo[H]quinolinato)beryllium" ] } | |
Numéro CAS |
148896-39-3 |
Formule moléculaire |
C26H18BeN2O2+2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
Clé InChI |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
SMILES canonique |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



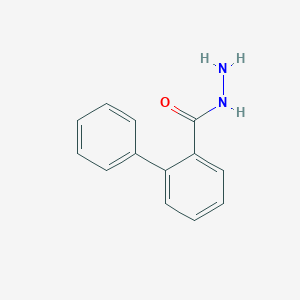

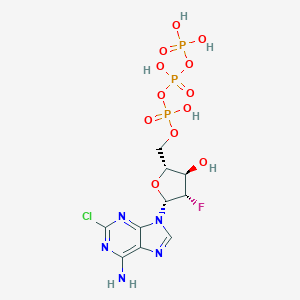
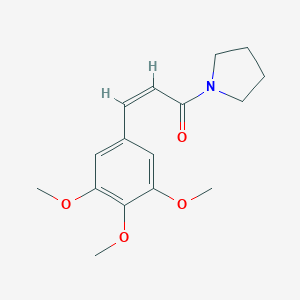
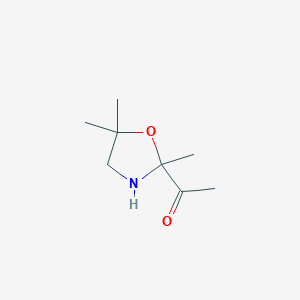
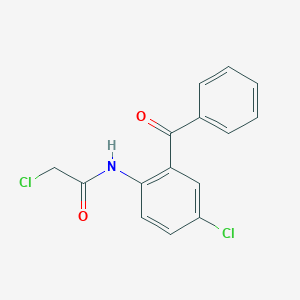

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
